Altanserin tartrate is a chemical compound that serves as a selective antagonist for the serotonin 5-HT2A receptor. It is primarily utilized in scientific research, particularly in the field of neuroimaging, where it is employed as a radioligand in positron emission tomography (PET) studies. This compound is recognized for its role in studying serotonin's effects on various physiological and psychological processes.
Altanserin tartrate is derived from altanserin, which can be obtained through synthetic routes involving various chemical reactions. It belongs to the class of compounds known as serotonin antagonists, specifically targeting the 5-HT2A receptor subtype. The tartrate salt form enhances its solubility and stability, making it suitable for use in biological assays and imaging applications.
The synthesis of altanserin tartrate involves multiple steps, typically starting from nitro-altanserin. The process can be conducted in solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (around 150 degrees Celsius) to achieve efficient radiochemical yields.
Altanserin tartrate has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties.
The chemical reactions involved in synthesizing altanserin tartrate are pivotal for understanding its production and functionality.
Altanserin exerts its pharmacological effects primarily through antagonism at the serotonin 5-HT2A receptor.
The physical and chemical properties of altanserin tartrate are essential for its application in research.
Altanserin tartrate has significant applications in scientific research:
Through these applications, altanserin tartrate continues to be a valuable tool in both basic research and clinical studies aimed at understanding the complexities of serotonin's role in human health.
The 5-HT~2A~ receptor, a Gq/G11-coupled GPCR, is the primary excitatory serotonin receptor subtype in the human brain. It is densely expressed in cortical pyramidal neurons (particularly layer V), the hippocampus, striatum, and olfactory tubercle, with minimal presence in the cerebellum except within Purkinje cells [7] [8]. This distribution underpins its influence on:
Table 1: Regional Distribution of 5-HT~2A~ Receptors in the Mammalian Brain
Brain Region | Receptor Density | Functional Significance |
---|---|---|
Prefrontal Cortex | High | Executive function, working memory |
Parietal/Somatosensory Cortex | High | Sensory integration, attention |
Hippocampus | Moderate | Learning, memory consolidation |
Striatum | Low | Motor control, reward processing |
Cerebellum (Purkinje cells) | Very low | Motor coordination (limited 5-HT~2A~ role) |
Altanserin was engineered as a high-affinity, benzoylpiperidine-based antagonist with subnanomolar affinity (K~i~ = 0.13–0.3 nM) for the 5-HT~2A~ receptor. Key attributes include:
Table 2: Pharmacological Profile of Altanserin
Receptor Target | Affinity (K~i~, nM) | Selectivity Ratio vs. 5-HT~2A~ |
---|---|---|
5-HT~2A~ | 0.13–0.3 | 1 (Reference) |
5-HT~2C~ | 6 | 20–46 |
α~1~-Adrenoceptor | 4.6 | 15–35 |
H~1~ Histamine | 20 | 67–154 |
5-HT~7~ | 15 | 50–115 |
[¹⁸F]Altanserin emerged as the gold-standard PET radiotracer for quantifying 5-HT~2A~ receptor availability due to:
Table 3: Kinetic Models for [¹⁸F]Altanserin Quantification
Model | Species | Outcome Parameter | Test-Retest Variability | Limitations |
---|---|---|---|---|
2-Tissue Compartment (2-TC) | Human/Rat/Dog | DV, V~T~ | 8–12% (Human DV) | Requires arterial sampling |
Logan Graphical | Human/Dog | BP~ND~ | <10% (Human) | Sensitive to noise late-scan |
SRTM2/MRTM2 | Rat/Dog | BP~ND~ | Correlates with 2-TC (r²>0.95) | Assumes reference region kinetics |
Bolus-Infusion | Human/Baboon | Equilibrium BP | −0.3% h⁻¹ drift | Mitigates metabolite effects |
Advancements and Limitations: While [¹⁸F]altanserin PET reliably maps 5-HT~2A~ receptors, its low cerebellar binding assumes minimal specific uptake—validated by ketanserin displacement studies [2]. However, P-glycoprotein efflux in rats may affect brain uptake, requiring transporter inhibition in some models [8]. Newer agonists (e.g., [¹¹C]Cimbi-36) offer alternative signaling insights but lack [¹⁸F]altanserin’s extensive validation [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1